molecular formula C21H26N6O6 B1666783 Benzyloxycarbonyl valacyclovir CAS No. 124832-31-1

Benzyloxycarbonyl valacyclovir

Cat. No. B1666783
M. Wt: 458.5 g/mol
InChI Key: ZQSUAJRZJTUOEA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyl valacyclovir, also known as Cbz-Valaciclovir, is an intermediate compound that can be used to prepare Valaciclovir . It has a molecular weight of 458.47 and a molecular formula of C21H26N6O6 .


Molecular Structure Analysis

The molecular structure of Benzyloxycarbonyl valacyclovir is represented by the SMILES notation: CC(C)C@@HNC2=O)=O)NC(OCC3=CC=CC=C3)=O .


Physical And Chemical Properties Analysis

Benzyloxycarbonyl valacyclovir is a white crystal with a density of 0.926 g/cm. It has a melting point of 62-64°C and a boiling point of 394.43°C (rough estimate). It has a vapor pressure of 2.99E-08 mmHg at 25°C and a refractive index of -4.3 ° (C=2, AcOH). It is soluble in water (16% at 20°C), but insoluble in ethanol and ether .

Scientific Research Applications

  • Pharmacokinetics of Valacyclovir

    • Application : Valacyclovir is used to improve the bioavailability of aciclovir, a medication used to treat infections caused by herpesviruses. The modification of aciclovir by valine esterification, producing valaciclovir, results in significant increases in systemic aciclovir plasma levels .
    • Method : The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
    • Results : The enhanced pharmacokinetics of valaciclovir have translated into improvements in clinical efficacy and patient convenience .
  • Valacyclovir Treatment of Alzheimer’s Disease (VALAD) Trial

    • Application : Valacyclovir is being studied for its potential use in the treatment of Alzheimer’s disease .
    • Method : The VALAD trial is a randomised, double-blind, placebo-controlled, treatment trial .
    • Results : The results of this trial are not specified in the source .
  • Treatment of Herpes Zoster (HZ)

    • Application : Valacyclovir is used worldwide for the treatment of HZ in both immunocompetent and immunocompromised patients .
    • Method : Valacyclovir is administered orally. It is superior to aciclovir according to ZAP analysis from different clinical studies .
    • Results : The results of these studies are not specified in the source .
  • Preparation of Valaciclovir for Antiviral Research

    • Application : Benzyloxycarbonyl valacyclovir (Cbz-Valaciclovir) can be used to prepare Valaciclovir for antiviral research .
    • Method : The exact method of preparation is not specified in the source .
    • Results : The results of this research are not specified in the source .
  • Treatment of Disease Caused by Herpesviruses

    • Application : Aciclovir, which can be produced from Valaciclovir, has been shown to be effective in the treatment of disease caused by herpesviruses .
    • Method : The prodrug, valaciclovir, is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir .
    • Results : Valaciclovir is at least as effective as oral aciclovir for a number of indications .
  • Inhibition of Viral DNA

    • Application : Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir .
    • Method : Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA .
    • Results : The results of this application are not specified in the source .
  • Preparation of Valaciclovir for Antiviral Research

    • Application : Benzyloxycarbonyl valacyclovir (Cbz-Valaciclovir) can be used to prepare Valaciclovir for antiviral research .
    • Method : The exact method of preparation is not specified in the source .
    • Results : The results of this research are not specified in the source .
  • Treatment of Disease Caused by Herpesviruses

    • Application : Aciclovir, which can be produced from Valaciclovir, has been shown to be effective in the treatment of disease caused by herpesviruses .
    • Method : The prodrug, valaciclovir, is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir .
    • Results : Valaciclovir is at least as effective as oral aciclovir for a number of indications .
  • Inhibition of Viral DNA

    • Application : Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir .
    • Method : Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA .
    • Results : The results of this application are not specified in the source .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUAJRZJTUOEA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924945
Record name (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonyl valacyclovir

CAS RN

124832-31-1
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124832-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLOXYCARBONYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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